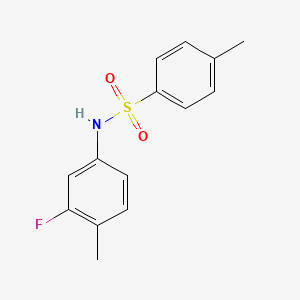

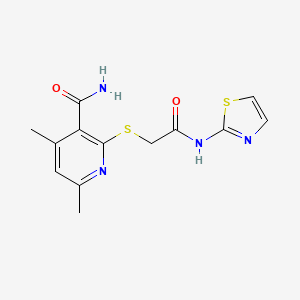

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2,3-dihydro-1-benzofuran-2-ylmethyl)pyrimidin-4-amine” is a pyrimidinamine derivative . Pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and their mode of action, which is different from other fungicides .

Synthesis Analysis

The synthesis of pyrimidinamine derivatives involves various methods. One method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction . The synthesis of benzofuran derivatives, a component of the compound , can be achieved through a metal-free cyclization of ortho-hydroxystilbenes .Molecular Structure Analysis

The molecular structure of “N-(2,3-dihydro-1-benzofuran-2-ylmethyl)pyrimidin-4-amine” is complex. It includes a pyrimidin-4-amine group attached to a 2,3-dihydro-1-benzofuran-2-ylmethyl group . The InChI code for this compound is 1S/C15H13N3OS/c1-2-4-13-10(3-1)7-11(19-13)8-16-14-12-5-6-20-15(12)18-9-17-14/h1-6,9,11H,7-8H2,(H,16,17,18) .科学的研究の応用

Synthesis and Characterization

Synthesis, Characterization, and Bioactivities of Pyrazole Derivatives : This study discusses the synthesis of pyrazole derivatives, including N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine, characterized using techniques like FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography. The synthesized compounds showed significant biological activity against breast cancer and microbes, indicating the potential utility of pyrimidin-4-amine derivatives in therapeutic applications (Titi et al., 2020).

Antimicrobial and Antitumor Activities

Pyrimidine Schiff Bases as Corrosion Inhibitors : A study on benzylidene-pyrimidin-2-yl-amine derivatives revealed their effectiveness as corrosion inhibitors for mild steel, highlighting the chemical versatility and potential industrial applications of such compounds. These findings also suggest that pyrimidin-4-amine derivatives could possess interesting surface-activity properties, useful in material science and engineering (Ashassi-Sorkhabi et al., 2005).

Insecticidal and Antibacterial Potential

Microwave Irradiative Synthesis of Pyrimidine Linked Pyrazole Heterocyclics : This research demonstrates the synthesis of (4,6-dimethyl-pyrimidin-2-yl)-(5-methyl-2-substituted benzoyl/isonicotinoyl-pyrazol-3-yl)-amines using microwave irradiation. The synthesized compounds were tested for their insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms, showcasing the application of pyrimidin-4-amine derivatives in developing new agrochemicals and antibiotics (Deohate & Palaspagar, 2020).

DFT Studies and Chemical Reactivity

DFT Studies of Pyrimidin-2-amine Derivatives : A study conducted on 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine highlighted the use of DFT calculations to understand the molecular structure, reactivity, and biological activity of pyrimidin-2-amine derivatives. These insights are crucial for designing new compounds with enhanced biological activities (Murugavel et al., 2014).

作用機序

将来の方向性

The future directions for “N-(2,3-dihydro-1-benzofuran-2-ylmethyl)pyrimidin-4-amine” and similar compounds involve further exploration of their biological activities and potential applications as drugs . The development of new synthesis methods and the design of novel derivatives are also areas of ongoing research .

特性

IUPAC Name |

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-2-4-12-10(3-1)7-11(17-12)8-15-13-5-6-14-9-16-13/h1-6,9,11H,7-8H2,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLVFJXWHOBSQOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C21)CNC3=NC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)pyrimidin-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(4-Fluorophenyl)imidazol-2-yl]-3,3-dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]azetidine-1-carboxamide](/img/structure/B2692658.png)

![(4-(Dimethylamino)phenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2692661.png)

![3-Methyl-2-(3-methylbutyl)-1-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2692663.png)

![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide](/img/structure/B2692668.png)

![N-[2-[[(1R,2S)-2-(2,6-Difluorophenyl)cyclopropyl]amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2692670.png)

![N-(4-fluorophenyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2692672.png)

![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-methylsulfanylphenyl)methanone](/img/structure/B2692673.png)

![(R)-3-(3,4-Dihydroxyphenyl)-2-[3-[7-hydroxy-2-(3,4-dihydroxyphenyl)-3-[[(R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethyl]oxycarbonyl]benzofuran-5-yl]propenoyloxy]propionic acid](/img/structure/B2692676.png)